molecular formula C9H17N B2367225 5-Methyl-6-azaspiro[3.5]nonane CAS No. 2243503-58-2

5-Methyl-6-azaspiro[3.5]nonane

Cat. No.: B2367225
CAS No.: 2243503-58-2
M. Wt: 139.242
InChI Key: LXIQSECSFOEXOY-UHFFFAOYSA-N
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Description

5-Methyl-6-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-azaspiro[3.5]nonane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and final cyclization to achieve the desired spirocyclic structure .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Methyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to bind efficiently to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness

5-Methyl-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological interactions. Compared to similar compounds, it offers distinct advantages in terms of metabolic stability and binding affinity to target enzymes .

Properties

IUPAC Name

5-methyl-6-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-9(4-2-5-9)6-3-7-10-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQSECSFOEXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCC2)CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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